molecular formula C13H12N2O3 B296004 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid

3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid

Cat. No. B296004
M. Wt: 244.25 g/mol
InChI Key: ZJRMTZSJPDNTCV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOAA is a derivative of acrylic acid and belongs to the oxadiazole family of compounds.

Mechanism of Action

The exact mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is not fully understood. However, it is believed that 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been shown to have anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is its versatility in various fields of research. 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be easily synthesized and modified to suit specific research needs. However, one of the limitations of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is its potential toxicity. 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been shown to be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for research on 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid. In medicinal chemistry, further studies are needed to elucidate the exact mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid and to optimize its therapeutic potential. In material science, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be further explored as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be used for the development of new analytical methods for the detection and quantification of various compounds.
Conclusion:
In conclusion, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is well-established, and its scientific research application has been extensively studied. Further research is needed to fully understand the mechanism of action of 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid and to optimize its potential in various fields.

Synthesis Methods

3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid can be synthesized through a multistep process that involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine. This intermediate product is then reacted with acryloyl chloride to form 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid.

Scientific Research Applications

3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. In material science, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid has been used as a derivatization reagent for the analysis of various compounds.

properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(E)-3-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H12N2O3/c1-8-3-4-9(2)10(7-8)13-15-14-11(18-13)5-6-12(16)17/h3-7H,1-2H3,(H,16,17)/b6-5+

InChI Key

ZJRMTZSJPDNTCV-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)/C=C/C(=O)O

SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)C=CC(=O)O

Origin of Product

United States

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